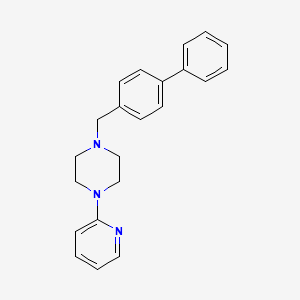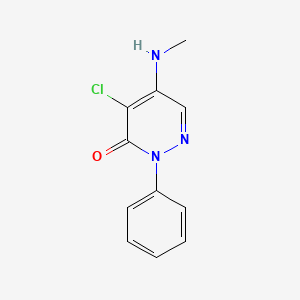
1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine, also known as piperazine or piperazine derivative, is a chemical compound that belongs to the class of piperazines. It has a wide range of applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine is not fully understood. However, studies have suggested that 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may interact with various biological targets, including enzymes, receptors, and ion channels. For example, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives have been reported to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Piperazine derivatives have also been shown to bind to the dopamine receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Piperazine and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. For example, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives have been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of neurotransmitters in the brain. Piperazine derivatives have also been shown to have anti-inflammatory effects, which may be useful for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. Piperazine derivatives can be synthesized with high purity and yield, which makes them suitable for biological assays and drug discovery. However, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It may exhibit toxicity and side effects at high concentrations, which may affect the reliability of the experimental data. The solubility and stability of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may also vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the research and development of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives. One direction is to explore the potential of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives as novel antibacterial agents. Another direction is to investigate the use of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives as modulators of neurotransmitter activity for the treatment of neurological disorders. Furthermore, the development of new synthetic methods for 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may lead to the discovery of new bioactive compounds with improved efficacy and safety profiles.
Méthodes De Synthèse
Piperazine can be synthesized by various methods, including the reduction of N-(4-biphenylylmethyl)pyridin-2-amine with sodium borohydride, the reaction of 4-bromobenzyl chloride with pyridin-2-amine, and the reaction of 4-bromobenzyl chloride with 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine. The yield of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
Applications De Recherche Scientifique
Piperazine has a wide range of applications in scientific research. It has been used as a ligand for metal ions, a building block for the synthesis of complex organic molecules, and a starting material for the preparation of various bioactive compounds. Piperazine derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.
Propriétés
IUPAC Name |
1-[(4-phenylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-6-20(7-3-1)21-11-9-19(10-12-21)18-24-14-16-25(17-15-24)22-8-4-5-13-23-22/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLIZPQWURTGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine](/img/structure/B5684721.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5684730.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)
![7-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684734.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5684740.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5684746.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684753.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5684760.png)
![methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5684762.png)

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}-L-prolinamide](/img/structure/B5684774.png)
![(2-{[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5684798.png)